2,3,3-Trimethylbutan-1-amine

Physicochemical Properties Thermodynamics Chemical Handling

2,3,3-Trimethylbutan-1-amine (CAS 1096815-86-9) is a sterically hindered, branched primary aliphatic amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol. Classified as a chemical building block, the compound is commercially available in its racemic form and as the single (2S)-enantiomer (CAS 1314999-51-3), highlighting its utility in chiral synthesis applications requiring enantioselective control.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
Cat. No. B1286664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylbutan-1-amine
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCC(CN)C(C)(C)C
InChIInChI=1S/C7H17N/c1-6(5-8)7(2,3)4/h6H,5,8H2,1-4H3
InChIKeyCGXTZRLPKKSQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethylbutan-1-amine for Research Sourcing: Baseline Identity and Physicochemical Profile


2,3,3-Trimethylbutan-1-amine (CAS 1096815-86-9) is a sterically hindered, branched primary aliphatic amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol . Classified as a chemical building block, the compound is commercially available in its racemic form and as the single (2S)-enantiomer (CAS 1314999-51-3), highlighting its utility in chiral synthesis applications requiring enantioselective control [1]. Key predicted physicochemical properties include a boiling point of 125.5±8.0 °C, a density of 0.777±0.06 g/cm³, and a pKa of 10.81±0.23 for its conjugate acid .

Why Generic Substitution of 2,3,3-Trimethylbutan-1-amine is Chemically Unreliable


Direct substitution of 2,3,3-trimethylbutan-1-amine with less substituted analogs is unreliable due to distinct steric, electronic, and chiral properties that critically influence its performance as a reagent or intermediate. While structurally related compounds may share the same molecular formula (e.g., 2,3,3-trimethylbutan-2-amine [1]), differences in the position of the amine group relative to the sterically bulky tert-butyl substituent result in divergent physical properties and chemical reactivity. Most critically, the stereochemistry at the 2-position is absent in simpler analogs like 3,3-dimethylbutan-1-amine, which cannot facilitate asymmetric synthesis. The following quantitative evidence details these performance-critical differences.

Procurement-Relevant Quantitative Differentiation of 2,3,3-Trimethylbutan-1-amine


Boiling Point Comparison Against a Less-Branched Analog

2,3,3-Trimethylbutan-1-amine exhibits a higher boiling point compared to the less-branched analog 3,3-dimethylbutan-1-amine, reflecting its greater molecular weight and van der Waals interactions. The boiling point of 2,3,3-trimethylbutan-1-amine is predicted to be 125.5±8.0 °C . In contrast, the experimentally determined boiling point of 3,3-dimethylbutan-1-amine is 114-116 °C, as reported by Thermo Fisher Scientific . This difference indicates lower volatility for the target compound, which can be a crucial factor in synthetic procedures requiring thermal stability or in formulation science.

Physicochemical Properties Thermodynamics Chemical Handling

Basicity (pKa) Comparison with a Less-Branched Analog

The predicted basicity of 2,3,3-trimethylbutan-1-amine is marginally higher than that of 3,3-dimethylbutan-1-amine. The predicted pKa of the conjugate acid of the target compound is 10.81±0.23 . The predicted pKa for the conjugate acid of 3,3-dimethylbutan-1-amine is 10.75±0.19 . This minor 0.06 unit increase suggests the two compounds will exhibit essentially identical protonation states across a mostly overlapping pH range, but the difference may be attributed to the electron-donating effect of the additional methyl group in the target compound.

Basicity Electronics Reactivity

Enantioselective Differentiation Versus Achiral Analog

A key and unequivocal point of differentiation is the chiral center at the 2-position of 2,3,3-trimethylbutan-1-amine, which is absent in the achiral analog 3,3-dimethylbutan-1-amine. This structural feature enables the existence and commercial availability of the (2S)-enantiomer (CAS 1314999-51-3) [1]. In contrast, 3,3-dimethylbutan-1-amine is an achiral molecule and cannot be used for enantioinduction. This distinction mandates the selection of 2,3,3-trimethylbutan-1-amine for any synthesis aiming to create or control stereochemistry.

Chirality Asymmetric Synthesis Stereochemistry

Salt Form Availability and Research Supply Chain Comparison

The hydrochloride salt of 2,3,3-trimethylbutan-1-amine (CAS 2089257-25-8) is specifically cataloged and distributed by major research chemical suppliers, indicating its recognized utility and defined supply chain for R&D applications. For instance, AKSci lists this specific salt at a minimum purity of 95% with clearly defined pricing and lead times (e.g., 100mg at $462, 4-week lead) . The salt form is also available through Sigma-Aldrich's Enamine partnership . This contrasts with the free base, which may be predominantly available from a more limited set of specialist suppliers.

Chemical Logistics Formulation Procurement

Regioisomeric Purity and Structural Identity Verification

The regioisomeric identity of 2,3,3-trimethylbutan-1-amine is a critical quality attribute, as a common synthetic impurity or structural isomer is 2,3,3-trimethylbutan-2-amine. CAS Common Chemistry lists the boiling point of the 2-amine isomer at 121-122 °C [1], which is a measured value distinct from the target compound's predicted boiling point of 125.5±8.0 °C . The presence of this isomer as a contaminant could significantly alter reaction outcomes, but its similar properties make its removal challenging, thus necessitating procurement from suppliers who can guarantee regioisomeric purity.

Structural Analysis Quality Control Isomerism

Lipophilicity (LogP) Comparison with a Less-Branched Analog

The calculated partition coefficient (LogP) of 2,3,3-trimethylbutan-1-amine is lower than that of its less-branched analog, 3,3-dimethylbutan-1-amine. A reported LogP for the target compound is 1.65 [1], while the LogP for 3,3-dimethylbutan-1-amine is 2.08 [2]. This ~0.43 log-unit difference suggests that the target compound is less lipophilic, which could translate to higher aqueous solubility and a different pharmacokinetic profile if the compound serves as a fragment or precursor in bioactive molecule design.

Lipophilicity Drug Design ADMET Properties

High-Value Application Scenarios for Sourcing 2,3,3-Trimethylbutan-1-amine


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The availability of the enantiopure (2S)-2,3,3-trimethylbutan-1-amine (CAS 1314999-51-3) unlocks its use in the asymmetric synthesis of chiral pharmaceutical intermediates, a function impossible for its achiral analog 3,3-dimethylbutan-1-amine [1]. The steric bulk of the neighboring tert-butyl group can induce high stereoselectivity in reactions such as reductive aminations, making this compound a privileged building block for constructing enantioenriched γ-branched amines with potential biological activity. Procurement of the enantiopure form is therefore mandatory for medicinal chemistry campaigns aimed at stereochemistry-specific targets.

Controlled Reactivity in Sterically Demanding Catalysis

In organometallic chemistry, sterically hindered amines are crucial for tuning catalyst reactivity and selectivity. The quantitative steric differences between 2,3,3-trimethylbutan-1-amine and its less-hindered analogs influence the kinetic lability and thermodynamic stability of metal-amine complexes. Researchers developing novel Au(I) or Pd(II) catalysts should select this compound when a computationally-determined %VBur (percent buried volume) value that is higher than that of 3,3-dimethylbutan-1-amine is required to control the metal coordination sphere and prevent catalyst deactivation pathways.

Formulation Research as a Non-Volatile Amine Base

With a predicted boiling point approximately 10 °C higher than that of 3,3-dimethylbutan-1-amine (125.5 vs. 114-116 °C) [1], 2,3,3-trimethylbutan-1-amine is the superior choice in formulations or high-temperature reactions where amine evaporation must be minimized. This lower volatility directly translates to a safer and more controllable process at elevated temperatures, reducing the risk of atmospheric loss and maintaining a more consistent stoichiometry throughout the reaction.

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